

Olverembatinib Dimesylate: In Vitro Assay Application Notes and Protocols

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Compound of Interest		
Compound Name:	Olverembatinib dimesylate	
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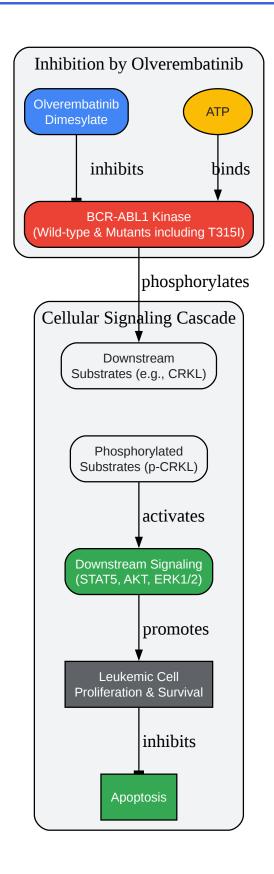
Introduction

Olverembatinib dimesylate is a potent, third-generation, orally active ATP-binding site inhibitor of the BCR-ABL1 kinase.[1][2] It was designed to effectively target wild-type BCR-ABL1 as well as a wide array of resistance-conferring mutations, most notably the T315I "gatekeeper" mutation, which is refractory to first and second-generation tyrosine kinase inhibitors (TKIs).[2][3] Olverembatinib has demonstrated significant anti-leukemic activity in preclinical models and has been approved for the treatment of chronic myeloid leukemia (CML) in certain contexts.[4][5] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of olverembatinib.

Mechanism of Action

Olverembatinib selectively binds to the ATP-binding site within the kinase domain of both native and mutated BCR-ABL1 protein.[6] This direct inhibition blocks the phosphorylation of downstream substrates, thereby disrupting critical signaling pathways essential for the proliferation and survival of leukemic cells.[6] By effectively shutting down the aberrant kinase activity, olverembatinib induces cell cycle arrest and apoptosis in BCR-ABL1 positive cells.[2] Its structural design allows it to overcome resistance from various mutations, including the challenging T315I and other compound mutations.[6]





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Caption: Olverembatinib's Mechanism of Action.





Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of

Olverembatinib (IC50)

Target Kinase	IC50 (nM)
Bcr-Abl (Wild-type)	0.34
Bcr-Abl G250E	0.71
Bcr-Abl Q252H	0.15
Bcr-Abl Y253F	0.35
Bcr-Abl E255K	0.27
Bcr-Abl T315I	0.68
Bcr-Abl F317L	0.35
Bcr-Abl M351T	0.29
Bcr-Abl H396P	0.35

Data compiled from publicly available sources.

Table 2: Anti-proliferative Activity of Olverembatinib in

Leukemic Cell Lines (IC50)

Cell Line	BCR-ABL1 Status	IC50 (nM)
Ba/F3 Bcr-Abl (WT)	Wild-type	1.0
Ba/F3 Bcr-Abl T315I	T315l Mutant	6 - 300 (range for various compound mutations)
K562	Wild-type	0.21
Ku812	Wild-type	0.13
SUP-B15	Wild-type (Ph+)	2.5
K562R	Q252H Mutant	4.5



Data compiled from publicly available sources.

Experimental Protocols BCR-ABL1 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of olverembatinib on the enzymatic activity of the BCR-ABL1 kinase.



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Caption: Workflow for a BCR-ABL1 Kinase Inhibition Assay.

Materials:

- Recombinant c-Abl or Bcr-Abl-containing K562 cell extract
- Substrate: GST-CrkL or a synthetic peptide substrate
- 96-well assay plates
- · Olverembatinib dimesylate
- Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
- ATP solution (10 μM final concentration)[7][8]
- Anti-phosphotyrosine antibody (e.g., 4G10)
- HRP-conjugated secondary antibody
- Chemiluminescent or fluorescent detection reagent
- Plate reader

Procedure:



- Substrate Preparation: If using a GST-fusion protein like GST-CrkL, immobilize it on glutathione-coated 96-well plates. If using a biotinylated peptide, use streptavidin-coated plates. Wash wells twice with kinase buffer.
- Compound Preparation: Prepare a serial dilution of **olverembatinib dimesylate** in kinase buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
- Kinase Reaction: a. To each well, add the kinase source (e.g., 0.005 U recombinant c-Abl or 25-50 µg K562 cell extract).[7][8] b. Add the serially diluted olverembatinib or control solutions to the wells. c. To initiate the reaction, add the ATP solution to a final concentration of 10 µM. The total reaction volume is typically 50-80 µL.[7][8]
- Incubation: Incubate the plate at 30°C (for recombinant enzyme) or 37°C (for cell extract) for 30-60 minutes.[8]
- Detection: a. Stop the reaction and wash the wells three times with wash buffer (e.g., TBS-T). b. Add a primary anti-phosphotyrosine antibody and incubate for 1 hour at room temperature or overnight at 4°C. c. Wash wells three times. d. Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. e. Wash wells three times. f. Add the detection reagent and measure the signal using a plate reader.
- Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the log concentration of olverembatinib and fitting the data to a sigmoidal doseresponse curve.

Cell Proliferation Assay (Ba/F3 Model)

This assay measures the ability of olverembatinib to inhibit the growth of cells whose proliferation is dependent on BCR-ABL1 kinase activity. Murine pro-B Ba/F3 cells, which normally depend on Interleukin-3 (IL-3) for survival, can be rendered IL-3 independent by stable expression of an active BCR-ABL1 kinase.

Materials:

Ba/F3 cells stably expressing wild-type or mutant BCR-ABL1



- Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. (Note: No IL-3 is added for these engineered cells).
- 96-well flat-bottom cell culture plates
- Olverembatinib dimesylate
- Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), CellTiter-Glo®)
- Microplate reader

Procedure:

- Cell Seeding: Harvest Ba/F3-BCR-ABL1 cells in the logarithmic growth phase. Seed the cells into a 96-well plate at a density of 20,000 - 30,000 cells/well in 100 μL of growth medium.
- Compound Addition: Prepare a serial dilution of olverembatinib in growth medium and add it to the wells. Include a vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 μL of CCK-8 solution). b. Incubate for an additional 1-4 hours. c. Measure the absorbance or luminescence using a microplate reader.
- Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blotting for Phospho-CRKL Inhibition

This assay provides a pharmacodynamic readout of olverembatinib activity within cells by measuring the phosphorylation status of CRKL, a direct downstream substrate of BCR-ABL1.

Materials:

- K562 or other BCR-ABL1 positive cell lines
- Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



Olverembatinib dimesylate

- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking Buffer: 5% w/v non-fat dry milk or BSA in TBS-T
- Primary Antibodies: Rabbit anti-phospho-CrkL (pY207), Rabbit or Mouse anti-total CrkL, and a loading control antibody (e.g., anti-β-actin).
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) detection reagents
- · Imaging system

Procedure:

- Cell Treatment: Seed K562 cells and allow them to grow to a suitable density. Treat the cells with varying concentrations of olverembatinib (e.g., 1-100 nM) for 4 hours.
- Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c.
 Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.
 b. Incubate the membrane with the primary antibody against p-CrkL (e.g., at a 1:1000 dilution) overnight at 4°C with gentle shaking.[9] c. Wash the membrane three times with TBS-T for 5-10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 5c.



- Detection: Apply ECL reagents to the membrane and visualize the protein bands using an imaging system.
- Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total CRKL and a loading control to ensure equal protein loading across lanes.
- Analysis: Quantify the band intensities to determine the dose-dependent decrease in CRKL phosphorylation.

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